Morpholine, 4-(1-methylene-3-phenyl-2-propynyl)-
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Overview
Description
Morpholine, 4-(1-methylene-3-phenyl-2-propynyl)- is an organic compound that belongs to the class of morpholine derivatives. This compound features a morpholine ring substituted with a 1-methylene-3-phenyl-2-propynyl group. Morpholine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(1-methylene-3-phenyl-2-propynyl)- can be achieved through several synthetic routes. One common method involves the reaction of morpholine with 1-methylene-3-phenyl-2-propynyl chloride under basic conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of Morpholine, 4-(1-methylene-3-phenyl-2-propynyl)- often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(1-methylene-3-phenyl-2-propynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted morpholine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted morpholine derivatives with various functional groups.
Scientific Research Applications
Morpholine, 4-(1-methylene-3-phenyl-2-propynyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its pharmacological properties.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Morpholine, 4-(1-methylene-3-phenyl-2-propynyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can exert its effects on cellular processes and potentially exhibit therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
- Morpholine, 4-phenyl-
- Morpholine, 4-methyl-
- Morpholine, 4-(2-methyl-1-propenyl)-
Comparison
Morpholine, 4-(1-methylene-3-phenyl-2-propynyl)- is unique due to the presence of the 1-methylene-3-phenyl-2-propynyl group, which imparts distinct chemical and biological properties. Compared to other morpholine derivatives, this compound may exhibit enhanced reactivity and specificity in certain chemical reactions and biological assays. Its unique structure allows for the exploration of novel applications and potential therapeutic uses.
Properties
CAS No. |
158586-36-8 |
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Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
4-(4-phenylbut-1-en-3-yn-2-yl)morpholine |
InChI |
InChI=1S/C14H15NO/c1-13(15-9-11-16-12-10-15)7-8-14-5-3-2-4-6-14/h2-6H,1,9-12H2 |
InChI Key |
UHRPAYBQPIACTK-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C#CC1=CC=CC=C1)N2CCOCC2 |
Origin of Product |
United States |
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